3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one” is a complex organic molecule. It contains a chromen-4-one moiety, which is a type of oxygen-containing heterocycle, attached to a bromophenyl group and an ethylpiperazine group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a chromen-4-one core, a bromophenyl group, and an ethylpiperazine group. The exact 3D structure and conformation would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine atom, which is a good leaving group, and the piperazine ring, which contains nitrogen atoms that can act as nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as its polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Antimicrobial Activity
3-(4-bromophenyl)-8-((4-ethylpiperazin-1-yl)methyl)-7-hydroxy-4H-chromen-4-one and its derivatives exhibit significant potential in antimicrobial research. Studies like the one conducted by Ghashang et al. (2015) have synthesized and evaluated various derivatives for their effectiveness against bacterial and fungal strains. These derivatives demonstrate high yields, cleaner reactions, and significant in vitro antimicrobial activity, highlighting their potential in developing new antimicrobial agents (Ghashang, Mansoor, & Aswin, 2015).
Anticholinesterase Activity
The compound and its analogs have been researched for their anticholinesterase activity, which is crucial in treating diseases like Alzheimer's. Filippova et al. (2019) developed a synthesis process for 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones, demonstrating inhibitory activity against butyrylcholinesterase. This finding is significant for neurological research, particularly in understanding and managing neurodegenerative diseases (Filippova, Chernov, Shutov, & Yakovlev, 2019).
Antioxidant Properties
4-hydroxycoumarin derivatives, related to this compound, have been investigated for their antioxidant properties. Stanchev et al. (2009) measured the activity of these derivatives, finding that certain compounds express significant scavenger activity. This research opens avenues for developing antioxidants for various therapeutic applications (Stanchev, Hadjimitova, Traykov, Boyanov, & Manolov, 2009).
Potential in Biomedical Applications
The compound and its derivatives show promise in various biomedical applications. Ryzhkova, Ryzhkov, and Elinson (2020) synthesized a related compound, demonstrating its potential in regulating inflammatory diseases through docking studies. This suggests a broader scope of use in biomedical research, particularly in inflammation and immune response management (Ryzhkova, Ryzhkov, & Elinson, 2020).
Future Directions
Properties
IUPAC Name |
3-(4-bromophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxychromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23BrN2O3/c1-2-24-9-11-25(12-10-24)13-18-20(26)8-7-17-21(27)19(14-28-22(17)18)15-3-5-16(23)6-4-15/h3-8,14,26H,2,9-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINMFTIPFRHFDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.